2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid
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Overview
Description
2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is an aromatic sulfonic acid derivative This compound is characterized by the presence of both chloro and nitro substituents on the benzene ring, along with sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid typically involves multiple steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas in the presence of a catalyst like ferric chloride (FeCl3).
Sulfonation: The sulfonic acid groups are introduced by treating the benzene derivative with sulfur trioxide (SO3) in sulfuric acid (H2SO4).
Coupling Reaction: The final step involves coupling the sulfonyl chloride derivative with an amine to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid undergoes various types of chemical reactions:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can undergo further substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Chlorination: Chlorine gas and ferric chloride.
Reduction: Hydrogen gas and palladium catalyst.
Nucleophilic Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonic acid
- 3-Nitrobenzenesulfonic acid
- 4-Nitrobenzenesulfonyl chloride
Uniqueness
2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is unique due to the combination of chloro, nitro, and sulfonyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Properties
CAS No. |
90163-94-3 |
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Molecular Formula |
C12H9ClN2O7S2 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)sulfonylamino]benzenesulfonic acid |
InChI |
InChI=1S/C12H9ClN2O7S2/c13-9-6-5-8(7-11(9)15(16)17)23(18,19)14-10-3-1-2-4-12(10)24(20,21)22/h1-7,14H,(H,20,21,22) |
InChI Key |
FNVLNDXHNZZTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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